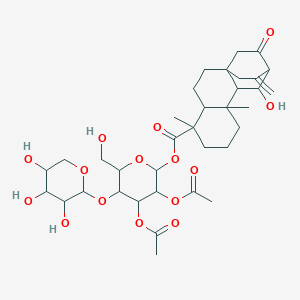

Stevisalioside A

Description

structure given in first source; isolated from the roots of Stevia salicifolia

Propriétés

Numéro CAS |

142934-44-9 |

|---|---|

Formule moléculaire |

C35H50O15 |

Poids moléculaire |

710.8 g/mol |

Nom IUPAC |

[3,4-diacetyloxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl] 11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C35H50O15/c1-15-11-35-10-7-21-33(4,29(35)24(42)22(15)18(39)12-35)8-6-9-34(21,5)32(44)50-31-28(47-17(3)38)27(46-16(2)37)26(20(13-36)48-31)49-30-25(43)23(41)19(40)14-45-30/h19-31,36,40-43H,1,6-14H2,2-5H3 |

Clé InChI |

DYJKTUJXLVAKKU-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(C(C(=C)C4)C(=O)C5)O)C)C)CO)OC6C(C(C(CO6)O)O)O |

Synonymes |

ent-11beta-hydroxy-13-oxoatis-16-en-19-oic acid alpha-L-arabinopyranosyl-(1-4)-2',3'-diacetyl-beta-D-glucopyranosyl ester stevisalioside A |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Stevioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure of stevioside, a naturally occurring sweet-tasting diterpene glycoside extracted from the leaves of Stevia rebaudiana. This document details its molecular composition, stereochemistry, and physicochemical properties, and provides comprehensive experimental protocols for its extraction, purification, and structural elucidation. Furthermore, it delves into the molecular interactions of stevioside with taste receptors, offering insights into the signaling pathways that elicit its characteristic sweet taste and bitter aftertaste.

Chemical Structure and Properties of Stevioside

Stevioside is a glycoside of the diterpene steviol. Its structure consists of a central steviol aglycone to which three glucose molecules are attached.[1] One glucose unit is linked to the carboxyl group at C-19 via an ester bond, while a sophorose (a disaccharide of two glucose units) is attached to the hydroxyl group at C-13 through an ether linkage.[2][3]

The systematic IUPAC name for stevioside is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of stevioside.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₆₀O₁₈ | [1] |

| Molecular Weight | 804.87 g/mol | [1][4] |

| CAS Number | 57817-89-7 | [1] |

| Appearance | White powder | [4] |

| Melting Point | 238-239 °C | [1] |

| Solubility in Water | 1.25 mg/mL | [1] |

| Sweetness (vs. Sucrose) | ~140-300 times | [2][4] |

Structural Diagram

The chemical structure of stevioside is comprised of a steviol aglycone and three glucose units. The connectivity of these components is illustrated in the diagram below.

Experimental Protocols

This section outlines detailed methodologies for the extraction, purification, and structural analysis of stevioside.

Extraction and Purification of Stevioside from Stevia rebaudiana Leaves

This protocol describes a common method for the extraction and purification of stevioside, which can be adapted based on the desired scale and purity.

2.1.1. Materials and Reagents

-

Dried and powdered Stevia rebaudiana leaves

-

Distilled water

-

Ethanol (96%) or Methanol

-

n-Butanol

-

Activated charcoal

-

Cation and anion exchange resins

-

Celite (filter aid)

2.1.2. Extraction Procedure

-

Hot Water Extraction: Mix the powdered stevia leaves with distilled water (e.g., a 1:15 solid-to-liquid ratio). Heat the mixture to 60-80°C and stir for 1-4 hours.[5][6]

-

Filtration: Cool the extract and filter through a suitable filter medium to remove solid plant material.

-

Decolorization: Add activated charcoal to the filtrate and stir for 30-60 minutes to remove pigments. Filter the mixture to remove the charcoal.

2.1.3. Purification Procedure

-

Ion Exchange Chromatography: Pass the decolorized extract through a column packed with a cation exchange resin followed by a column with an anion exchange resin to remove ionic impurities.

-

Solvent Partitioning: Concentrate the eluate under reduced pressure. Perform a liquid-liquid extraction with n-butanol. The steviol glycosides will preferentially partition into the butanol phase.

-

Crystallization: Concentrate the butanol extract under vacuum. Add a non-solvent (e.g., methanol) to induce crystallization of stevioside.

-

Drying: Collect the crystals by filtration and dry them under vacuum.

The general workflow for this process is depicted below.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of stevioside.

2.2.1. Sample Preparation

Dissolve a purified sample of stevioside (5-10 mg) in a suitable deuterated solvent (e.g., pyridine-d₅ or DMSO-d₆) in an NMR tube.

2.2.2. NMR Experiments

Acquire the following spectra on a high-field NMR spectrometer (e.g., 500 or 600 MHz):

-

1D NMR:

-

¹H NMR: To identify the proton signals and their multiplicities.

-

¹³C NMR: To identify the carbon signals.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for determining the glycosidic linkages and the attachment points of the sugar units to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.

-

2.2.3. Data Analysis

Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the structure of stevioside, including the stereochemistry and the β(1→2) glycosidic linkage in the sophorose moiety.[7]

Mass Spectrometry Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of stevioside, further confirming its structure.

2.3.1. Instrumentation

Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an appropriate ionization source, typically Electrospray Ionization (ESI).[8]

2.3.2. Experimental Conditions

-

Ionization Mode: Negative ion mode is often preferred for steviol glycosides.

-

Sample Introduction: Infuse the sample solution directly or introduce it via liquid chromatography (LC-MS).

-

MS Scan Mode: Acquire full scan mass spectra to determine the molecular ion ([M-H]⁻).

-

MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns. Key fragments correspond to the loss of glucose units.[9][10]

2.3.3. Data Analysis

The exact mass measurement from the full scan spectrum will confirm the molecular formula. The fragmentation pattern in the MS/MS spectrum will corroborate the sequence and linkage of the sugar units.

Interaction with Taste Receptors and Signaling Pathways

The sweet taste of stevioside is mediated by its interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells.[11][12] The bitter aftertaste is attributed to its activation of the TAS2R4 and TAS2R14 bitter taste receptors.[13][14]

Sweet Taste Signaling Pathway

The binding of stevioside to the T1R2/T1R3 receptor initiates a downstream signaling cascade.

This activation of the T1R2/T1R3 receptor by stevioside leads to the dissociation of the G-protein gustducin.[15][16] The Gβγ subunits activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increased Ca²⁺ concentration opens the TRPM5 channel, leading to cell depolarization and the release of ATP, which acts as a neurotransmitter to signal the perception of sweetness to the brain.[15][16]

Bitter Taste Signaling Pathway

The interaction of stevioside with the TAS2R4 and TAS2R14 bitter taste receptors also triggers a G-protein-mediated signaling cascade, similar to the sweet taste pathway, ultimately leading to the perception of bitterness. The co-activation of both sweet and bitter receptors contributes to the unique taste profile of stevioside.[13][14]

References

- 1. Stevioside | C38H60O18 | CID 442089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Steviol glycoside - Wikipedia [en.wikipedia.org]

- 3. Stevioside | 57817-89-7 [chemicalbook.com]

- 4. Stevioside - Wikipedia [en.wikipedia.org]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. dialnet.unirioja.es [dialnet.unirioja.es]

- 7. Digital NMR Profiles as Building Blocks: Assembling 1H Fingerprints of Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. nutrafoods.eu [nutrafoods.eu]

- 11. researchgate.net [researchgate.net]

- 12. Sensing via Intestinal Sweet Taste Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 16. researchgate.net [researchgate.net]

Biosynthesis pathway of steviol glycosides in Stevia rebaudiana

An In-depth Technical Guide to the Biosynthesis Pathway of Steviol Glycosides in Stevia rebaudiana

Introduction

Stevia rebaudiana Bertoni, a perennial herb of the Asteraceae family, is renowned for its leaves which produce a unique class of secondary metabolites known as steviol glycosides (SGs).[1][2][3] These compounds are tetracyclic diterpenoid glycosides, characterized by a central steviol backbone to which various sugar moieties are attached.[4] SGs are esteemed for their intense sweetness, which can be 30 to 320 times greater than that of sucrose, while being non-caloric and non-mutagenic.[4][5] The two principal SGs found in the leaves are stevioside and rebaudioside A.[1][2][3] The biosynthesis of these complex molecules is a multi-step enzymatic process that occurs across different subcellular compartments, beginning in the plastids and concluding with storage in the vacuoles.[4][5] This guide provides a detailed examination of this pathway, intended for researchers and professionals in biochemistry, plant science, and drug development.

The Core Biosynthesis Pathway

The synthesis of SGs is a complex, 16-step enzymatic process that originates from primary metabolites.[3] It can be broadly divided into three major stages: the formation of isoprenoid precursors via the methylerythritol-4-phosphate (MEP) pathway in the plastids, the synthesis and modification of the diterpene skeleton in the endoplasmic reticulum, and the final glycosylation steps in the cytosol.[4][6]

Upstream MEP Pathway: Synthesis of Isoprenoid Precursors

The journey begins in the chloroplasts with the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which synthesizes the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from pyruvate and glyceraldehyde 3-phosphate.[4][5][7] This pathway involves seven key enzymatic reactions.[3][6] The enzymes DXS and DXR are considered important and potentially rate-limiting steps in the MEP pathway.[6]

Diterpenoid Backbone Synthesis and Modification

IPP and DMAPP are condensed to form the 20-carbon precursor geranylgeranyl diphosphate (GGDP), the building block for all diterpenoids.[8] The pathway then proceeds through two cyclization steps catalyzed by ent-copalyl diphosphate synthase (CDPS) and ent-kaurene synthase (KS) to produce ent-kaurene.[8][9] This part of the pathway is shared with the biosynthesis of gibberellins (GA), a class of plant hormones.[1][3][10]

The intermediate ent-kaurene is transported to the endoplasmic reticulum (ER), where it undergoes a series of oxidations by cytochrome P450 monooxygenases.[4] First, ent-kaurene oxidase (KO) converts it to ent-kaurenoic acid.[4][8] At this point, the pathway diverges. For GA synthesis, ent-kaurenoic acid is hydroxylated at the C7 position. For SG synthesis, the enzyme ent-kaurenoic acid 13-hydroxylase (KAH) hydroxylates the molecule at the C13 position to produce steviol.[1][3][8] This is considered the first committed step of the SG biosynthesis pathway.[1][3][10]

Cytosolic Glycosylation

The final stage involves a series of glycosylation reactions in the cytosol, where UDP-dependent glycosyltransferases (UGTs) sequentially add glucose units to the steviol aglycone.[4][8] These enzymes transfer a sugar residue from an activated donor, typically UDP-glucose, to the acceptor molecule.[8]

The process for forming stevioside and rebaudioside A is as follows:

-

UGT85C2 initiates the process by adding a glucose molecule to the C13-hydroxyl group of steviol, forming steviolmonoside.[9][11] This is considered a key regulatory step.[8]

-

An uncharacterized UGT then adds a second glucose to the C13-glucose of steviolmonoside, resulting in steviolbioside.[1][3]

-

UGT74G1 adds a glucose molecule to the C19-carboxyl group of steviolbioside to produce stevioside.[1][3][9]

-

UGT76G1 catalyzes the final step, adding a third glucose to the C13-bound glucose of stevioside, converting it to rebaudioside A.[1][3][9][12]

The resulting SGs are then transported and stored in the cell's vacuole.[4][5]

Data Presentation

Table 1: Key Enzymes in Steviol Glycoside Biosynthesis

| Enzyme Abbreviation | Full Name | Step Catalyzed | Subcellular Location |

| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Pyruvate + G3P → DXP | Plastid |

| DXR | DXP reductoisomerase | DXP → MEP | Plastid |

| CDPS | ent-copalyl diphosphate synthase | GGDP → ent-copalyl diphosphate | Plastid |

| KS | ent-kaurene synthase | ent-copalyl diphosphate → ent-kaurene | Plastid |

| KO | ent-kaurene oxidase | ent-kaurene → ent-kaurenoic acid | Endoplasmic Reticulum |

| KAH | ent-kaurenoic acid 13-hydroxylase | ent-kaurenoic acid → Steviol | Endoplasmic Reticulum |

| UGT85C2 | UDP-glycosyltransferase 85C2 | Steviol → Steviolmonoside | Cytosol |

| UGT74G1 | UDP-glycosyltransferase 74G1 | Steviolbioside → Stevioside | Cytosol |

| UGT76G1 | UDP-glycosyltransferase 76G1 | Stevioside → Rebaudioside A | Cytosol |

(Data compiled from multiple sources, including[1],[4],[9],[6],[13])

Table 2: Typical Concentration of Major Steviol Glycosides in Stevia rebaudiana Leaves

| Steviol Glycoside | Concentration (% of Dry Leaf Weight) | Relative Sweetness to Sucrose | Taste Profile |

| Stevioside | 5 - 10% | ~200-300x | Sweet with a slight bitterness/aftertaste |

| Rebaudioside A | 2 - 4% | ~200-300x | Sweeter, less bitter than stevioside |

| Rebaudioside C | 1 - 2% | - | - |

| Dulcoside A | 0.5 - 1% | - | - |

| Rebaudioside M | < 0.1% | High | Significantly less bitter, sugar-like taste |

(Data compiled from sources[14],[8])

Table 3: Molecular Docking Affinities of Key Enzymes with Pathway Substrates

| Enzyme | Ligand | Interaction Affinity (kcal mol⁻¹) |

| KAH | Steviol | -9.23 |

| KAH | Steviolmonoside | -9.07 |

| KAH | ent-Kaurenoic Acid | -8.07 |

(Data from in silico analysis presented in[15])

Experimental Protocols

Protocol 1: Quantification of Biosynthesis Gene Transcripts by qRT-PCR

This protocol provides a method for quantifying the expression levels of genes involved in the SG biosynthesis pathway.[16]

-

RNA Extraction:

-

Harvest fresh leaf tissue (approx. 100 mg) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by running an aliquot on a 1% agarose gel to check for intact rRNA bands.

-

-

cDNA Synthesis:

-

Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen) with oligo(dT) or random hexamer primers according to the manufacturer's protocol.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the target genes (e.g., SrDXS, SrKAH, SrUGT76G1) and a reference gene (e.g., Actin) using primer design software. Primers should amplify a product of 100-200 bp.

-

Prepare the qRT-PCR reaction mix containing: SYBR Green Master Mix, forward and reverse primers (final concentration 0.2-0.5 µM), diluted cDNA template, and nuclease-free water.

-

Perform the reaction in a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene.

-

Protocol 2: In Vitro UGT Enzyme Activity Assay

This protocol outlines a method to measure the activity of UGTs, such as UGT76G1, in converting one SG to another.[17][18]

-

Protein Extraction:

-

Homogenize fresh or frozen Stevia leaf tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 5 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude protein extract. (Optional: The target UGT can be purified using affinity chromatography if an antibody or tag is available).

-

Determine the protein concentration using a Bradford or BCA assay.

-

-

Enzyme Reaction:

-

Set up the reaction mixture in a microcentrifuge tube containing: reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0), acceptor substrate (e.g., 1 mM Stevioside), UDP-glucose (e.g., 2 mM), and the protein extract (10-50 µg).

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of methanol or by boiling.

-

-

Product Analysis:

-

Centrifuge the stopped reaction to pellet precipitated protein.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) as described in Protocol 3.

-

Identify and quantify the product (e.g., Rebaudioside A) by comparing its retention time and peak area to an authentic standard.

-

Enzyme activity can be expressed as the amount of product formed per unit time per mg of protein.

-

Protocol 3: Extraction and Quantification of Steviol Glycosides by HPLC

This protocol describes a standard method for analyzing the SG content in Stevia leaves.[19][20]

-

Sample Preparation and Extraction:

-

Dry Stevia leaves at 40-60°C until a constant weight is achieved.

-

Grind the dried leaves into a fine powder.

-

Weigh approximately 100 mg of the powder into a tube.

-

Add a known volume (e.g., 10 mL) of an extraction solvent, typically a water/acetonitrile or water/methanol mixture.

-

Extract the SGs by sonicating for 30 minutes or refluxing at 60-70°C for 1 hour.

-

Allow the mixture to cool, then centrifuge to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

System: An HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 10 mM sodium phosphate buffer, pH 2.6). A common isocratic ratio is 32:68 acetonitrile:buffer.[19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.[19]

-

Injection Volume: 5-20 µL.

-

Column Temperature: 40°C or 60°C for optimal separation.[19]

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations for each SG to be quantified (e.g., stevioside, rebaudioside A).

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample extracts.

-

Identify the SG peaks in the sample chromatogram based on their retention times compared to the standards.

-

Quantify the concentration of each SG in the extract using the calibration curve. Calculate the final content as a percentage of the initial dry leaf weight.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. Steviol glycosides from Stevia: biosynthesis pathway review and their application in foods and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. Steviol glycoside - Wikipedia [en.wikipedia.org]

- 6. connectsci.au [connectsci.au]

- 7. steviashantanu.com [steviashantanu.com]

- 8. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Steviol glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. UDP_Glycosyltransferase [collab.its.virginia.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. scialert.net [scialert.net]

- 16. Transcript Quantification of Genes Involved in Steviol Glycoside Biosynthesis in Stevia rebaudiana Bertoni by Real-Time Polymerase Chain Reaction (RT-PCR) | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Stevioside Solubility in Organic Solvents: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stevioside, a natural high-intensity sweetener, in various organic solvents. Understanding the solubility characteristics of stevioside is critical for its extraction, purification, crystallization, and formulation in food, pharmaceutical, and other industrial applications. This document compiles quantitative data, outlines experimental protocols for solubility determination, and illustrates relevant workflows and biological pathways.

Quantitative Solubility Data

The solubility of stevioside is highly dependent on the solvent's polarity and the temperature. While it is known to be soluble in several alcohols, detailed quantitative data is most readily available for ethanol and its aqueous mixtures. Methanol is also widely used as an effective extraction solvent due to its high polarity and lower boiling point, which simplifies its removal.[1] Other solvents like isopropyl alcohol, acetone, and chloroform have been used in the purification and analysis of stevioside, indicating some degree of solubility.[2]

The following tables summarize the quantitative solubility of stevioside in pure solvents and binary mixtures at various temperatures, based on experimental data.

Table 1: Solubility of Stevioside in Pure Solvents (Water and Ethanol) [3][4]

| Temperature (°C) | Solubility in Water (g/L) | Solubility in Ethanol (g/L) |

| 5 | 4.7 | 40.5 |

| 30 | 3.7 | 91.1 |

| 35 | 3.2 | 104.0 |

| 40 | 3.4 | 147.4 |

| 45 | 4.4 | 182.9 |

| 50 | 6.3 | 281.3 |

Note: Stevioside is poorly soluble in water, with solubility not significantly increasing with temperature.[3] In contrast, its solubility in pure ethanol shows a strong positive correlation with temperature.[4]

Table 2: Solubility of Stevioside in Ethanol:Water Binary Mixtures [3]

| Temperature (°C) | Solubility in Ethanol:Water 30:70 (w/w) (g/L) | Solubility in Ethanol:Water 70:30 (w/w) (g/L) |

| 5 | 4.5 | 42.2 |

| 30 | 34.8 | 102.3 |

| 35 | 51.0 | 132.9 |

| 40 | 87.8 | 190.0 |

| 45 | 133.6 | 241.5 |

| 50 | 177.8 | 310.3 |

Note: Solvent mixtures significantly enhance the solubilization of stevioside compared to pure water.[3] The solubility increases with both temperature and the proportion of ethanol in the mixture.[3]

Experimental Protocols

2.1. Protocol for Solubility Determination

The quantitative data presented above was obtained using a standardized method to ensure equilibrium was reached between the solid and liquid phases. The following protocol is based on the methodology described by Celaya et al. (2016).[4]

-

Preparation of Supersaturated Solutions: An excess amount of pre-crystallized, high-purity stevioside (e.g., 4000 mg) is added to a known volume of the solvent (e.g., 10 mL) in sealed tubes.

-

Initial Solubilization: The tubes are sonicated at an elevated temperature (e.g., 50°C for 60 minutes) to facilitate the dissolution process and create a supersaturated solution.

-

Equilibration: The tubes are then placed in a controlled-temperature bath and agitated for an extended period (e.g., 48 hours) at the desired experimental temperatures (e.g., 5°C, 30°C, 35°C, 40°C, 45°C, 50°C) to allow the system to reach thermodynamic equilibrium.

-

Sample Collection and Preparation: After equilibration, the solutions are immediately centrifuged at high speed to separate the undissolved solid from the supernatant.

-

Quantification: A precise volume of the clear supernatant is carefully collected, diluted appropriately with the mobile phase, and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved stevioside. An external standard calibration curve is used for accurate quantification.[4]

2.2. General Extraction and Purification Workflow

The principles of stevioside solubility are fundamental to its industrial extraction and purification from Stevia rebaudiana leaves. Alcohols, particularly methanol and ethanol, are common solvents used in these processes.[1][2]

References

Toxicological Assessment of High-Purity Stevioside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive toxicological assessment of high-purity stevioside, a natural, non-caloric sweetener extracted from the leaves of Stevia rebaudiana. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the available safety data, experimental methodologies, and metabolic pathways. All quantitative data is summarized in structured tables for ease of comparison, and key biological processes are visualized using diagrams.

Executive Summary

Metabolism and Pharmacokinetics

Upon oral ingestion, stevioside is not readily absorbed in the upper gastrointestinal tract. It passes intact to the colon, where it is hydrolyzed by the gut microbiota into its aglycone, steviol. Steviol is then absorbed and subsequently metabolized in the liver, primarily through glucuronidation, to form steviol glucuronide. This water-soluble conjugate is then excreted, mainly in the urine. There is no evidence of accumulation of stevioside or its metabolites in the body[2][3].

References

Interaction of Stevioside with biological lipid membranes

An In-Depth Technical Guide on the Interaction of Stevioside with Biological Membranes

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stevioside, a natural glycoside extracted from Stevia rebaudiana, is widely recognized for its intense sweetness and potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-hyperglycemic effects. While its downstream physiological impacts are increasingly documented, the fundamental biophysical interactions between stevioside and the biological lipid membrane remain a largely unexplored area in scientific literature. This technical guide synthesizes the current understanding of stevioside's effects on membrane-associated cellular functions, including intestinal barrier integrity and key signaling pathways. It highlights the significant gap in research concerning direct membrane interaction studies, such as those employing Differential Scanning Calorimetry (DSC) or molecular dynamics simulations. This document provides detailed protocols for relevant cell-based assays, summarizes available quantitative data, and uses visualizations to illustrate established signaling cascades and experimental workflows, thereby serving as a comprehensive resource and a call for future investigation into the membrane biophysics of stevioside.

Introduction: The Membrane Interaction Gap

Stevioside is a large amphiphilic molecule, possessing a hydrophobic diterpene core (steviol) and hydrophilic glucose moieties. This structure suggests a potential for interaction with the lipid bilayer, which could be a primary mechanism initiating its diverse biological effects. However, a thorough review of current literature reveals a notable scarcity of studies employing direct biophysical techniques to characterize this interaction. Research has predominantly focused on the downstream cellular and physiological outcomes following stevioside administration, rather than the initial physical engagement with the cell membrane.

This guide will therefore focus on the well-documented, membrane-related biological effects of stevioside, presenting the established mechanisms and experimental data. It will also underscore the need for future research into the direct biophysical relationship between stevioside and lipid bilayers to fully elucidate its mechanism of action.

Stevioside's Role in Enhancing Intestinal Barrier Function

One of the most significant reported effects of stevioside at the cellular level is its ability to protect and enhance the integrity of the intestinal epithelial barrier, a critical function of the cell membrane and associated protein complexes.

In studies using intestinal porcine epithelial cells (IPEC-J2), pretreatment with stevioside has been shown to mitigate the damage caused by oxidative stress. The key findings indicate that stevioside decreases cell permeability and improves intestinal barrier function by significantly upregulating the expression of tight junction proteins, including claudin-1, occludin, and ZO-1[1][2]. These proteins are integral membrane and membrane-associated proteins that form the paracellular barrier, and their modulation by stevioside points to a significant, albeit likely indirect, interaction with membrane-related functions.

Quantitative Data on Intestinal Barrier Function

| Parameter | Model System | Treatment | Result | Reference |

| Cell Viability | IPEC-J2 Cells | 250 μM Stevioside + 1000 μM Diquat | Increased cell viability and proliferation compared to diquat alone. | [1][2] |

| Cell Permeability | IPEC-J2 Cells | 250 μM Stevioside + 1000 μM Diquat | Decreased cell permeability compared to diquat alone. | [1][2] |

| Tight Junction Proteins (claudin-1, occludin, ZO-1) | IPEC-J2 Cells | 250 μM Stevioside + 1000 μM Diquat | Significantly upregulated gene and protein expression compared to diquat alone. | [1][2] |

| Reactive Oxygen Species (ROS) & Malondialdehyde (MDA) | IPEC-J2 Cells | 250 μM Stevioside + 1000 μM Diquat | Significantly reduced ROS and MDA production. | [1][2] |

Modulation of Membrane-Associated Signaling Pathways

Stevioside has been demonstrated to influence key intracellular signaling pathways that are initiated at or near the cell membrane. These pathways are critical for inflammation, apoptosis, and glucose metabolism.

The NF-κB and MAPK Signaling Pathways

Chronic inflammation is heavily mediated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. Stevioside has been shown to exert anti-inflammatory effects by inhibiting these cascades. In diquat-induced oxidative stress models, stevioside significantly decreased the phosphorylation levels of NF-κB, its inhibitor IκB, and ERK1/2 (a key component of the MAPK pathway)[1][2]. This inhibition leads to a downstream reduction in the secretion and gene expression of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α[1].

The PI3K/Akt Pathway and Glucose Transport

Stevioside and its related glycosides exhibit insulin-mimetic properties by activating the PI3K/Akt signaling pathway. This activation is crucial for the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, a critical membrane fusion event that facilitates glucose uptake into cells[3][4]. Studies in various cell lines, including rat cardiac fibroblasts and human neuroblastoma cells, have shown that steviol glycosides enhance glucose uptake as effectively as insulin by increasing the phosphorylation of both PI3K and Akt[4]. This suggests that stevioside may interact with membrane receptors or associated proteins to initiate this cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of stevioside's cellular effects.

Cell Culture and Treatment

-

Cell Line: Intestinal Porcine Epithelial Cells (IPEC-J2) are cultured in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% ITS (Insulin-Transferrin-Selenium).

-

Culture Conditions: Cells are maintained in an incubator at 37°C with a 5% CO₂ atmosphere.

-

Experimental Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and grown to 80-90% confluency.

-

Stevioside Pretreatment: The culture medium is replaced with fresh medium containing a specific concentration of stevioside (e.g., 250 μM) and incubated for a set period (e.g., 6 hours)[1][2].

-

Induction of Stress: Following pretreatment, an oxidative stressor like diquat (e.g., 1000 μM) is added to the medium (with stevioside still present) and incubated for the desired experimental duration (e.g., 6 hours)[1][2].

Cell Permeability Assay (FD-4 Assay)

-

Cell Seeding: IPEC-J2 cells are grown on Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

-

Treatment: Cells are treated as described in Protocol 4.1.

-

FD-4 Addition: Fluorescein isothiocyanate-dextran 4 kDa (FD-4) is added to the apical chamber of the Transwell inserts.

-

Incubation: The plates are incubated for a defined period (e.g., 1 hour) at 37°C.

-

Sample Collection: A sample is collected from the basolateral chamber.

-

Quantification: The fluorescence of the basolateral sample is measured using a fluorescence microplate reader. Increased fluorescence indicates higher paracellular permeability.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA (bicinchoninic acid) assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: The separated proteins are transferred onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-occludin, anti-p-NF-κB, anti-β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band densities are quantified using appropriate software.

Conclusion and Future Directions

The available evidence strongly indicates that stevioside exerts significant beneficial effects on membrane-associated functions, particularly in enhancing intestinal barrier integrity and modulating critical signaling pathways like NF-κB/MAPK and PI3K/Akt. These actions contribute to its observed anti-inflammatory and insulin-mimetic properties.

However, the primary mechanism remains elusive. There is a compelling need for foundational research into the direct biophysical interaction of stevioside with lipid membranes. Future studies should employ techniques such as:

-

Differential Scanning Calorimetry (DSC): To determine if stevioside affects the phase transition temperature and enthalpy of model lipid bilayers (e.g., DPPC, DMPC), which would indicate insertion or surface interaction.

-

Fluorescence Spectroscopy: Using probes like DPH or Laurdan to measure changes in membrane fluidity and polarity upon stevioside interaction.

-

Langmuir Monolayers: To study the ability of stevioside to penetrate or interact with a lipid monolayer at an air-water interface.

-

Molecular Dynamics (MD) Simulations: To model the precise orientation, location, and energetic favorability of stevioside within a lipid bilayer at an atomistic level.

Elucidating these fundamental interactions is a critical next step for the scientific and drug development communities. A comprehensive understanding of how stevioside engages with the cell membrane will not only clarify its mechanism of action but also unlock its full potential for therapeutic applications.

References

- 1. Exploring stevioside binding affinity with various proteins and receptors actively involved in the signaling pathway and a future candidate for diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Stevioside Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of emerging research on novel derivatives of stevioside, a natural sweetener isolated from Stevia rebaudiana. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising new chemical entities. The transition from a well-known natural sweetener to a source of potential therapeutic agents marks a significant step in natural product-based drug discovery.

Introduction: From Sweetener to Therapeutic Scaffold

Stevioside and its aglycone, steviol, are diterpenoid glycosides that have gained global recognition as non-caloric sweeteners.[1] Beyond their sweetness, these natural products possess a range of interesting biological properties, including anti-inflammatory, antioxidant, antidiabetic, and antihypertensive effects.[2][3] This has spurred medicinal chemists to utilize the rigid diterpene core of steviol and isosteviol (a rearranged isomer of steviol) as a scaffold for the synthesis of novel derivatives with enhanced and selective pharmacological activities.[4] This guide focuses on the latest advancements in this field, with a particular emphasis on derivatives exhibiting potent anticancer and anti-inflammatory properties.

Synthesis and Biological Activity of Novel Derivatives

Recent synthetic efforts have produced a diverse library of stevioside derivatives with significant therapeutic potential. The primary strategy involves the hydrolysis of the glycosidic bonds of stevioside to liberate the diterpenoid scaffolds (steviol or isosteviol), which are then subjected to chemical modifications.[2]

Anticancer Derivatives

A significant breakthrough in this area is the development of a library of over 50 complex compounds derived from stevioside.[2] Screening of this library against various cancer cell lines led to the identification of a highly promising and selective anticancer agent, designated SteviX4 .[2]

SteviX4, a propiolamide-bearing derivative, demonstrates potent, double-digit nanomolar activity against susceptible cancer cell lines and exhibits a remarkable selectivity, with a greater than 180-fold difference in activity between sensitive and non-susceptible cell lines.[2] The biological activity of SteviX4 and several key analogues is summarized in Table 1. Further studies have identified other steviol derivatives with potent antiproliferative activity against various cancer cell lines.[4][5]

Table 1: Anticancer Activity of SteviX4 and Its Derivatives [2]

| Compound | OPM-2 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Selectivity Fold (OPM-2 vs HCT-116) |

| SteviX4 | 0.046 | 0.054 | >10 | >180 |

| 28 (Acrylamide) | >10 | >10 | >10 | - |

| 29 (Chloroacetamide) | 0.22 | 0.26 | 0.69 | 3.1 |

| 31 (Acetamide) | >10 | >10 | >10 | - |

| 32 (Ester) | >10 | >10 | >10 | - |

| 33 | 0.067 | 0.075 | >10 | >149 |

| 45 (Amine) | 0.075 | 0.091 | >10 | >133 |

Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Derivatives

Stevioside and its derivatives, particularly isosteviol, have demonstrated significant anti-inflammatory effects.[3] The primary mechanism involves the inhibition of key inflammatory signaling pathways such as NF-κB, ERK, and MAPK.[3] Studies on lipopolysaccharide (LPS)-induced inflammation in cell models have shown that stevioside can significantly suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β by interfering with the IKKβ and NF-κB signaling pathway.[6][7]

Table 2: Anti-inflammatory Activity of Stevioside Derivatives [3]

| Derivative | Cell/Animal Model | Inducer | Dosage | Observed Effect/Mechanism |

| Stevioside | Caco-2 cells | LPS | 0.001–1 mmol/L | Alleviated inflammation via IκBα/NF-κB signaling pathway |

| Steviol | Caco-2 cells | LPS | 0.1–100 µmol/L | Alleviated inflammation via IκBα/NF-κB signaling pathway |

| Isosteviol | Mouse models | Various | - | Exhibited good anti-inflammatory effects |

Signaling Pathways and Mechanisms of Action

The biological activities of novel stevioside derivatives are underpinned by their interaction with specific cellular signaling pathways.

GPX4-Mediated Ferroptosis in Cancer

The selective anticancer activity of SteviX4 is attributed to its interaction with Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of iron-dependent programmed cell death.[2] The propiolamide "warhead" of SteviX4 is critical for this activity, as modifications to this group dramatically reduce its anticancer effects.[2] By inhibiting GPX4, SteviX4 induces lipid peroxidation and subsequent ferroptotic cell death in susceptible cancer cells.

References

- 1. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Selective Anticancer Agent from a Collection of Complex-And-Diverse Compounds Synthesized from Stevioside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and immunomodulatory activity induced by stevioside in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Stevioside Isolation from Stevia rebaudiana

Introduction

Stevia rebaudiana Bertoni is a perennial shrub whose leaves contain a variety of high-potency, low-calorie sweetening compounds known as steviol glycosides.[1][2] Among these, stevioside and rebaudioside A are the most abundant.[1] Stevioside is approximately 300 times sweeter than sucrose, making it a highly sought-after natural sweetener for the food, beverage, and pharmaceutical industries.[1][3] However, crude extracts often contain pigments, lipids, and other glycosides that can impart a bitter aftertaste.[1] Therefore, effective extraction and purification protocols are critical to obtaining high-purity stevioside suitable for commercial and research applications. This document provides a detailed protocol for the extraction of stevioside from dried Stevia leaves, followed by a multi-step purification process designed to yield a product with high purity.

Data Presentation: Comparison of Extraction Methodologies

The choice of extraction method significantly impacts the yield and purity of the final stevioside product. Various techniques have been developed, ranging from conventional solvent-based methods to more advanced approaches.[1] A summary of yields from different methods is presented below.

| Extraction Method | Solvent/Conditions | Stevioside Yield (%) | Rebaudioside A Yield (%) | Purity | Reference |

| Conventional (Reflux) | Methanol | 6.54 | 1.20 | Not Specified | [1] |

| Ultrasound-Assisted | Methanol | 4.20 | 1.98 | Not Specified | [1] |

| Microwave-Assisted (MAE) | Not Specified | 8.64 | 2.34 | Not Specified | [1] |

| Pressurized Hot Water (PHWE) & Membrane Filtration | Water | 9.05 | 0.20 | 97.66% (Stevioside) | [4] |

| Hot Water Extraction & Purification | Water | 0.496 (as crystals from 100g leaves) | Not Specified | Not Specified | [5] |

| Percolation | 35% Ethanol, 70°C | Optimized for kinetics | Optimized for kinetics | Not Specified | [6] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction and purification of stevioside from Stevia leaves.

Caption: Workflow for Stevioside Extraction and Purification.

Detailed Experimental Protocol

This protocol details a conventional method using hot water extraction followed by a series of purification steps including clarification, ion exchange, and crystallization. This approach is cost-effective and avoids the use of large volumes of organic solvents in the initial extraction phase.

1. Materials and Reagents

-

Plant Material: Dried leaves of Stevia rebaudiana, ground to a fine powder (approx. 500-micron).[5]

-

Solvents: Deionized water, Methanol (HPLC grade), Ethanol (95%), n-Butanol.[1][5]

-

Clarification Agents: Calcium hydroxide (Ca(OH)₂), Activated charcoal.[2][5]

-

Chromatography Media: Cation and anion exchange resins.[2][5]

-

Analytical Standards: Stevioside (≥95% purity).

-

HPLC Mobile Phase: Acetonitrile and Sodium Phosphate Buffer.[7][8]

2. Equipment

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Vacuum filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Chromatography columns

-

Freeze dryer or vacuum oven

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3. Extraction Procedure

-

Preparation: Weigh 100 g of dried, powdered Stevia leaves.

-

Hot Water Extraction: Place the powdered leaves into a 2 L flask and add 1.5 L of deionized water (a 1:15 solid-to-solvent ratio).[5]

-

Heating: Heat the mixture to 70-80°C and maintain for 2-4 hours with continuous stirring.[5]

-

Filtration: Allow the mixture to cool to room temperature and filter it under vacuum to separate the aqueous extract from the leaf debris.[5]

-

Re-extraction (Optional): To maximize yield, the retained plant material can be re-extracted with another portion of hot water. The filtrates are then combined.

4. Purification Protocol

-

Coagulation and Clarification:

-

Adjust the pH of the cooled aqueous extract to 10.0 by slowly adding calcium hydroxide (Ca(OH)₂) while stirring.[2] This will cause many impurities, including chlorophyll, to coagulate.

-

Allow the precipitate to settle for at least 30 minutes.[2]

-

Filter the mixture through a celite bed or a suitable filter paper to remove the precipitate, yielding a clearer, light-brown extract.[2][5]

-

-

Decolorization:

-

Add activated charcoal (e.g., 5-10 g) to the clarified filtrate.[5]

-

Stir the mixture for 30-60 minutes at room temperature to adsorb residual pigments.

-

Remove the charcoal by vacuum filtration.

-

-

Ion Exchange Chromatography:

-

Prepare two chromatography columns, one packed with a cation exchange resin and the other with an anion exchange resin.

-

Pass the decolorized extract first through the cation exchange column and then through the anion exchange column to remove dissolved ions.[5]

-

Wash the columns with deionized water and collect all the eluate containing the neutral steviol glycosides.

-

-

Solvent Partitioning (Optional but Recommended):

-

Concentrate the eluate from the ion exchange step using a rotary evaporator.

-

Perform a liquid-liquid extraction on the concentrated aqueous solution using an equal volume of n-butanol. The steviol glycosides will partition into the n-butanol layer.[1][4]

-

Separate and collect the n-butanol layer. Repeat the extraction 2-3 times.

-

-

Concentration:

-

Combine the n-butanol fractions and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 60°C.[1]

-

The result is a semi-solid, crude stevioside-rich extract.

-

5. Crystallization and Final Purification

-

Methanol Dissolution: Dissolve the dried extract from the previous step in a minimal amount of hot anhydrous methanol.[1][9]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then store it at 4°C overnight to facilitate the crystallization of stevioside. Stevioside is less soluble in methanol than other glycosides like rebaudioside A.[1]

-

Isolation: Collect the stevioside crystals by filtration. Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

-

Drying: Dry the purified stevioside crystals in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a white crystalline powder.[9]

6. Analysis and Quantification

-

The purity of the final stevioside product should be determined using HPLC.[1][7]

-

Method: An isocratic mobile phase of acetonitrile and sodium phosphate buffer (e.g., 80:20 v/v) can be used with a C18 or amine-based column.[7][10] Detection is typically performed using a UV detector at 210 nm.[7][10]

-

Quantification: The concentration of stevioside is calculated by comparing the peak area of the sample to a standard curve prepared from a certified stevioside reference standard.[8] The final purity can exceed 95-98%.[1][4]

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. dialnet.unirioja.es [dialnet.unirioja.es]

- 7. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]

- 8. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2012042508A1 - Separation and purification of stevioside and rebaudioside a - Google Patents [patents.google.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Enhancing the Sweetness Profile of Stevioside: Application Notes and Protocols for Enzymatic Modification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic modification of stevioside, a natural sweetener extracted from the leaves of Stevia rebaudiana. While stevioside offers a high-intensity, zero-calorie sweetness, its characteristic bitter aftertaste can limit its application. Enzymatic modification presents a powerful strategy to overcome this limitation by altering the glycosidic structure of stevioside, resulting in improved taste and sensory properties.

This guide details the use of key enzymes including Cyclodextrin Glucanotransferase (CGTase), UDP-Glucosyltransferase (UGT), β-Glucosidase, and β-Galactosidase to produce modified steviol glycosides with a more sucrose-like taste profile. The provided protocols are intended to serve as a comprehensive resource for researchers in the food, beverage, and pharmaceutical industries.

Overview of Enzymatic Modification Techniques

Enzymatic modification of stevioside primarily involves the transfer of sugar moieties to the steviol backbone. This process, known as transglycosylation, can significantly reduce bitterness and enhance the overall sweetness quality.[1] The most commonly employed enzymes for this purpose are:

-

Cyclodextrin Glucanotransferase (CGTase): This enzyme catalyzes the transfer of glucose units from a donor, typically starch or its derivatives, to stevioside.[2][3]

-

UDP-Glucosyltransferase (UGT): UGTs are highly specific enzymes that transfer a glucose molecule from an activated sugar donor, uridine diphosphate glucose (UDP-glucose), to an acceptor molecule like stevioside.[4]

-

β-Glucosidase and β-Galactosidase: These enzymes can be used for both the selective hydrolysis of specific glycosidic bonds in stevioside and for transglycosylation reactions to introduce new sugar moieties.[5][6][7]

The selection of the enzyme and reaction conditions allows for the targeted synthesis of various modified steviol glycosides, each with a unique taste profile.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic modification of stevioside, providing a comparative overview of the efficiency of different enzymatic approaches.

Table 1: Cyclodextrin Glucanotransferase (CGTase) Modification of Stevioside

| Enzyme Source | Glycosyl Donor | Stevioside Concentration | Reaction Time (h) | Conversion Rate (%) | Key Findings | Reference |

| Alkalihalobacillus oshimensis CGMCC 23164 (CGTase-13) | Soluble Starch | 10 g/L | < 18 | 86.1 | High conversion rate, weaker astringency and unpleasant taste in the product. | [8] |

| Paenibacillus sp. CGMCC 5316 | Starch | Not specified | 67.6 | 85.6 | Produced a single mono-glycosylated stevioside with a sucrose-like taste. | [9] |

| Beta-cyclodextrin glucosyltransferase | Starch | 3% (w/v) | 72 | 75 | Simple and easy to control method. | [2] |

| Beta-cyclodextrin glucosyltransferase | Starch | 5% (w/v) | 48 | 85 | High conversion rate achieved at a higher substrate concentration. | [2] |

| Industrial CGTase | Cornstarch Hydrolyzate | Not specified | Not specified | 77.11 | Effective use of a readily available glycosyl donor. | [10] |

Table 2: UDP-Glucosyltransferase (UGT) Modification of Stevioside

| Enzyme System | Glycosyl Donor | Stevioside Concentration | Reaction Time (h) | Product Yield | Key Findings | Reference |

| UGT76G1, UGTSL2 Asn358Phe mutant, StSUS1 | Sucrose (for UDP-glucose regeneration) | 20 g/L | 24 | 14.4 g/L Rebaudioside D | Multi-enzyme system for the efficient production of the desirable Rebaudioside D. | [1] |

| UGT76G1 | UDP-glucose | 1.2 mM | 0.5 | Not specified | Catalyzes the β (1-3) addition of glucose to convert stevioside to rebaudioside A. | [1][4] |

Table 3: β-Glucosidase and β-Galactosidase Modification of Stevioside

| Enzyme | Enzyme Source | Stevioside Concentration | Reaction Time (h) | Conversion/Yield | Key Findings | Reference |

| β-Galactosidase | Kluyveromyces lactis | Not specified | 6 | 90% Yield (Steviolbioside) | Specific hydrolysis of the glycosyl ester linkage to produce steviolbioside. | [5] |

| β-Galactosidase | Aspergillus sp. | Not specified | 72 | 98.3% Conversion, 91.4% Yield (Rubusoside) | Specific hydrolysis of the β-1,2 glucosidic linkage to produce rubusoside. | [6] |

| β-Glucosidase (MtBgl3a) | Not specified | 2.5 g/L | 24 | 34.6% Conversion | Transglycosylation of stevioside. | [11] |

| β-Galactosidase (TtbGal1) | Not specified | 2.5 g/L | 4 | 33.1% Conversion | Transglycosylation of stevioside. | [11] |

| β-Glucosidase | Streptomyces sp. GXT6 | Not specified | 6 | 98.2% Conversion, 78.8% Yield (Rubusoside) | Efficient conversion of stevioside to rubusoside. | [7] |

Experimental Protocols

This section provides detailed methodologies for the key enzymatic modification techniques.

Protocol 1: Stevioside Modification using Cyclodextrin Glucanotransferase (CGTase)

This protocol describes the transglycosylation of stevioside using CGTase with starch as the glycosyl donor.

Materials:

-

Stevioside (food grade or purified)

-

Soluble starch or cornstarch hydrolyzate

-

Cyclodextrin Glucanotransferase (CGTase) (e.g., from Alkalihalobacillus oshimensis or a commercial preparation)

-

Sodium phosphate buffer (50 mM, pH 6.0)

-

Deionized water

-

Reaction vessel (e.g., shaker flask)

-

Incubator shaker

-

Boiling water bath

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Substrate Preparation:

-

Prepare a 1% (w/v) stevioside solution by dissolving 1 g of stevioside in 100 mL of 50 mM sodium phosphate buffer (pH 6.0).

-

Prepare a 5% (w/v) soluble starch solution by dissolving 5 g of soluble starch in 100 mL of the same buffer. Heat gently while stirring to ensure complete dissolution.

-

-

Enzymatic Reaction:

-

In a sterile reaction vessel, combine 50 mL of the stevioside solution and 50 mL of the soluble starch solution.

-

Pre-incubate the mixture at the optimal temperature for the specific CGTase being used (e.g., 40°C).

-

Add CGTase to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 20 mg/L can be used.[8]

-

Incubate the reaction mixture in a shaker incubator (e.g., at 220 rpm) for up to 24 hours.[8]

-

-

Reaction Termination:

-

Terminate the enzymatic reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to pellet any insoluble material.

-

Analyze the supernatant for the presence of modified steviol glycosides using HPLC.

-

Workflow for CGTase Modification of Stevioside

Caption: Workflow for CGTase-mediated modification of stevioside.

Protocol 2: Stevioside Modification using UDP-Glucosyltransferase (UGT)

This protocol outlines the conversion of stevioside to Rebaudioside A using UGT76G1.

Materials:

-

Stevioside

-

UDP-glucose

-

Recombinant UGT76G1 enzyme

-

Potassium phosphate buffer (50 mM, pH 7.2)

-

Magnesium chloride (MgCl₂)

-

Reaction tubes

-

Thermomixer or water bath

-

Heating block or boiling water bath

-

Microcentrifuge

-

HPLC system for analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in a total volume of 3 mL containing:

-

1.2 mM stevioside

-

2 mM UDP-glucose

-

3 mM MgCl₂

-

1 mg of total protein from the crude extract containing UGT76G1

-

50 mM potassium phosphate buffer (pH 7.2)[1]

-

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 30°C for 30 minutes.[1]

-

-

Reaction Termination:

-

Stop the reaction by heating the mixture at 95°C for 10 minutes.[1]

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 x g) for 1 minute to pellet the denatured enzyme.[1]

-

Collect the supernatant for analysis.

-

-

Product Analysis:

-

Analyze the supernatant for the formation of Rebaudioside A using HPLC.

-

Enzymatic Conversion of Stevioside to Rebaudioside A

Caption: UGT76G1 catalyzes the conversion of stevioside to Rebaudioside A.

Protocol 3: Stevioside Modification using β-Galactosidase

This protocol describes the specific hydrolysis of stevioside to produce rubusoside using β-galactosidase.

Materials:

-

Stevioside

-

β-Galactosidase (e.g., from Aspergillus sp.)

-

Appropriate buffer (e.g., citrate or phosphate buffer, pH to be optimized for the specific enzyme)

-

Reaction vessel

-

Incubator

-

Boiling water bath

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Substrate Preparation:

-

Prepare a solution of stevioside in the chosen buffer. The concentration can be varied to optimize the reaction (e.g., starting with 10 mg/mL).

-

-

Enzymatic Reaction:

-

Add β-galactosidase to the stevioside solution. The optimal enzyme concentration and temperature should be determined experimentally (e.g., a starting point could be 60°C).[6]

-

Incubate the reaction mixture for a specified time (e.g., up to 72 hours), taking samples at different time points to monitor the reaction progress.[6]

-

-

Reaction Termination:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

-

Product Analysis:

-

Clarify the reaction mixture by centrifugation.

-

Analyze the supernatant by HPLC to quantify the conversion of stevioside and the formation of rubusoside.

-

Analysis of Modified Steviol Glycosides by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of steviol glycosides.

HPLC System and Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 250 x 4.6 mm, 5 µm). An amino (NH₂) column can also be employed.[12]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., sodium phosphate or water with an acid modifier like phosphoric acid or formic acid) is typically used. A common mobile phase is a mixture of acetonitrile and water (e.g., 80:20, v/v) with the pH adjusted to around 3-5.[12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 210 nm is standard for steviol glycosides.[12]

-

Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is important for reproducible results.

Sample Preparation for HPLC:

-

After the enzymatic reaction is terminated and centrifuged, the supernatant can be directly injected if it is clean.

-

If necessary, filter the supernatant through a 0.22 µm syringe filter before injection to remove any remaining particulate matter.

-

Prepare a standard curve for stevioside and any expected modified products (if standards are available) to allow for quantification.

Logical Flow for Product Analysis

Caption: General workflow for preparing and analyzing enzymatic reaction products.

Sensory Evaluation of Modified Steviol Glycosides

The ultimate goal of enzymatic modification is to improve the taste profile of stevioside. Sensory evaluation is crucial to assess the success of the modification.

Protocol for Sensory Panel Evaluation:

-

Panelist Selection and Training:

-

Recruit a panel of trained sensory assessors (typically 10-15 individuals).

-

Train the panelists to identify and quantify sweetness, bitterness, aftertaste, and other relevant sensory attributes using reference standards (e.g., sucrose solutions for sweetness, caffeine solutions for bitterness).

-

-

Sample Preparation:

-

Prepare aqueous solutions of the modified steviol glycoside samples at concentrations that are equi-sweet to a reference sucrose solution (e.g., 5% sucrose).

-

Include a control sample of unmodified stevioside and a sucrose solution as references.

-

-

Evaluation Procedure:

-

Present the samples to the panelists in a randomized and blinded manner.

-

Ask panelists to rate the intensity of key attributes (sweetness, bitterness, licorice-like flavor, metallic taste, and lingering aftertaste) on a structured scale (e.g., a 10-point or 15-point scale).

-

Provide water and unsalted crackers for palate cleansing between samples.

-

-

Data Analysis:

-

Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the samples.

-

These protocols and application notes provide a solid foundation for researchers to explore the enzymatic modification of stevioside. By carefully selecting enzymes and optimizing reaction conditions, it is possible to produce novel steviol glycosides with significantly improved taste profiles, thereby expanding their applications in the food, beverage, and pharmaceutical industries.

References

- 1. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi‐enzyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102492757A - Method for improving taste quality of stevioside by using beta-cyclodextrin glucosyltransferase - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. UDP_Glycosyltransferase [collab.its.virginia.edu]

- 5. Production of a bioactive sweetener steviolbioside via specific hydrolyzing ester linkage of stevioside with a β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Bioconversion of Stevioside and Rebaudioside A to Glucosylated Steviol Glycosides Using an Alkalihalobacillus oshimesis-Derived Cyclodextrin Glucanotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Stevioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside, a natural diterpenoid glycoside extracted from the leaves of Stevia rebaudiana, has garnered significant interest in the scientific community for its diverse pharmacological activities. Beyond its well-known sweetening properties, stevioside has demonstrated potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-diabetic activities. High-throughput screening (HTS) serves as a powerful methodology to rapidly assess the biological activity of compounds like stevioside against a multitude of targets, accelerating the drug discovery process. These application notes provide detailed protocols and data for HTS assays designed to investigate the effects of stevioside on key cellular signaling pathways.

I. Anti-Cancer Activity: Apoptosis Induction in Bladder Cancer Cells

A high-throughput screening of natural products identified stevioside as a potent agent that selectively induces apoptosis in bladder cancer (BC) cells while sparing normal cells.[1]

Quantitative Data

| Cell Line | Treatment | Parameter | Result | Reference |

| Bladder Cancer (BC) Cells | Stevioside | Apoptosis | Induces intrinsic apoptosis | [1] |

| MCF-7 (Breast Cancer) | Steviol Glycoside | IC50 (24h) | 30 µM | [2] |

| MCF-7 (Breast Cancer) | Steviol Glycoside | IC50 (48h) | 24 µM | [2] |

| MCF-7 (Breast Cancer) | Steviol Glycoside | IC50 (72h) | 22 µM | [2] |

| A2780 (Ovarian Cancer) | Steviol Glycoside | IC50 (24h) | 24 µM | [2] |

| A2780 (Ovarian Cancer) | Steviol Glycoside | IC50 (48h) | 20 µM | [2] |

| A2780 (Ovarian Cancer) | Steviol Glycoside | IC50 (72h) | 19 µM | [2] |

| PANC-1 (Pancreatic Cancer) | Fermented Stevia Leaf Extract (200 µg/mL) | Apoptotic Cells (12h) | 13.9% | [3] |

| PANC-1 (Pancreatic Cancer) | Fermented Stevia Leaf Extract (200 µg/mL) | Apoptotic Cells (24h) | 12.2% | [3] |

| PANC-1 (Pancreatic Cancer) | Fermented Stevia Leaf Extract (200 µg/mL) | Apoptotic Cells (48h) | 21.4% | [3] |

Signaling Pathway

Stevioside-induced apoptosis in bladder cancer cells is mediated through the activation of the GSK-3β and endoplasmic reticulum (ER) stress signaling pathways, triggered by the accumulation of reactive oxygen species (ROS). This leads to the upregulation of FBXW7 and Noxa, and subsequent downregulation of Mcl-1, ultimately activating Bax and inducing mitochondrial stress.[1]

Stevioside-induced apoptotic signaling pathway in bladder cancer cells.

Experimental Protocol: High-Throughput Apoptosis Assay

This protocol is adapted from standard cell-based HTS methodologies for assessing apoptosis.

1. Materials and Reagents:

-

Bladder cancer cell lines (e.g., T24, 5637) and a normal urothelial cell line (e.g., SV-HUC-1).

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

-

Stevioside stock solution (e.g., in DMSO).

-

384-well clear-bottom black plates.

-

Caspase-Glo® 3/7 Assay System (Promega) or similar.

-

Automated liquid handling system.

-

Plate reader with luminescence detection capabilities.

2. Procedure:

-

Cell Seeding: Seed bladder cancer cells and normal cells into 384-well plates at a density of 2,000-5,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare a serial dilution of stevioside in culture medium. Using an automated liquid handler, add 10 µL of the stevioside dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Caspase-3/7 Activity Measurement:

-

Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 25 µL of the reagent to each well.

-

Mix briefly on a plate shaker at low speed.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Calculate the percentage of apoptosis induction.

-

Determine the IC50 values for each cell line at different time points.

-

II. Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Stevioside has been shown to exert anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways.[4][5] This can be assessed in a high-throughput format by measuring the inhibition of pro-inflammatory cytokine production or by monitoring the activation of key signaling proteins.

Quantitative Data

| Cell Line | Treatment | Parameter | Result | Reference |

| IPEC-J2 | Stevioside | Diquat-induced cytotoxicity | Attenuated | [4] |

| IPEC-J2 | Stevioside | Diquat-induced inflammation | Attenuated | [4] |

| IPEC-J2 | Stevioside | Diquat-induced apoptosis | Attenuated | [4] |

| Chondrocytes | Stevioside | IL-1β-induced inflammation | Inhibited | [5] |

| Chondrocytes | Stevioside | IL-1β-induced apoptosis | Inhibited | [5] |

| Caco-2 | Stevioside | LPS-mediated TNF-α release | Suppressed | [6] |

| Caco-2 | Stevioside | LPS-mediated IL-1β release | Suppressed | [6] |

| Caco-2 | Stevioside | LPS-mediated IL-6 release | Suppressed | [6] |

Signaling Pathway

Stevioside inhibits the inflammatory response by suppressing the activation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[4][5][6]

Inhibition of inflammatory signaling pathways by Stevioside.

Experimental Protocol: High-Throughput NF-κB Translocation Assay

This protocol outlines a cell-based HTS assay to quantify the effect of stevioside on NF-κB nuclear translocation.

1. Materials and Reagents:

-

Macrophage cell line (e.g., RAW 264.7) or other suitable cell line.

-

Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

Stevioside stock solution (in DMSO).

-

Lipopolysaccharide (LPS) solution.

-

384-well imaging plates (e.g., PerkinElmer CellCarrier).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against NF-κB p65 subunit.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342).

-

High-content imaging system.

2. Procedure:

-

Cell Seeding: Seed cells into 384-well imaging plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with various concentrations of stevioside for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS.

-

-

Immunostaining:

-

Block with 5% BSA for 1 hour.

-

Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature.

-

Wash with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB signal.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of NF-κB translocation.

-

Determine the IC50 of stevioside for the inhibition of NF-κB translocation.

-

III. Anti-Diabetic Activity: Modulation of Insulin Signaling

Stevioside has been reported to have anti-diabetic effects, including the potentiation of insulin secretion.[7] HTS assays can be employed to screen for compounds that modulate insulin secretion from pancreatic β-cells.

Quantitative Data

| Cell Line/Model | Treatment | Parameter | Result | Reference |

| STC-1 cells | Rebaudioside A (0.5 mM) | GLP-1 release | 1.9-fold increase | [8] |

| STC-1 cells | Rebaudioside A (1 mM) | GLP-1 release | 2.3-fold increase | [8] |

| STC-1 cells | Stevioside (5 mM) | GLP-1 release | 3.4-fold increase | [8] |